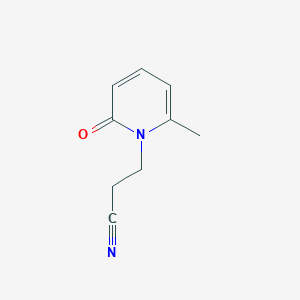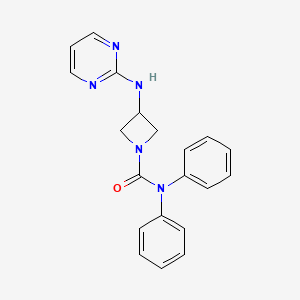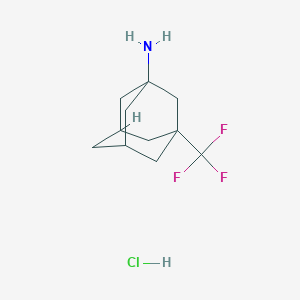
3-(Trifluoromethyl)adamantan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)adamantan-1-amine hydrochloride is a chemical compound that is used in the prophylactic or symptomatic treatment of influenza A . It is also used as an antiparkinsonian agent, to treat extra pyramidal reactions, and for postherpetic neuralgia .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-(trifluoromethyl)-1-nitroxyadamantane with ethyl carbamate in 94% H2SO4 at room temperature . This reaction gives urethane 2, which is then used to prepare 3-(trifluoromethyl)-1-adamantanamine hydrochloride .Molecular Structure Analysis
The molecular formula of this compound is C11H16F3N . Its average mass is 219.247 Da and its monoisotopic mass is 219.123489 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 3-(trifluoromethyl)-1-nitroxyadamantane with ethyl carbamate in 94% H2SO4 at room temperature . This reaction gives urethane 2, which is then used to prepare 3-(trifluoromethyl)-1-adamantanamine hydrochloride .Physical and Chemical Properties Analysis
This compound has a molecular weight of 255.71 . It is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Facile Synthesis of Derivatives : A study by Zhyhadlo et al. (2017) described a facile synthesis method for 1-fluoro-3-(trifluoromethyl)adamantane, showcasing the synthetic potentialities for preparing various (trifluoromethyl)adamantane derivatives containing different functional groups, such as acids and amines, in a bridgehead position. This highlights the versatility of 3-(Trifluoromethyl)adamantan-1-amine hydrochloride in synthesizing a wide array of derivatives with potential applications in medicinal chemistry and materials science (Zhyhadlo et al., 2017).
Synthesis and Characterization of Metal Complexes : Sultana et al. (2014) synthesized and characterized metal complexes of amantadine with metals of biological interest. These complexes demonstrated potential for various applications, including antiviral and antiparkinsonian treatments, highlighting the compound's role in the development of new therapeutic agents (Sultana et al., 2014).
Applications in Supramolecular Chemistry
- Supramolecular Synthon Analysis : The study by Boldog et al. (2019) compared bridgehead-functionalized adamantanes, including tri- and tetra-amides and amine hydrochlorides, to understand their crystal structures and H-bonded assembly. This research provides insight into the structural properties of adamantane derivatives and their applications in designing supramolecular structures with specific functions (Boldog et al., 2019).
Wirkmechanismus
Safety and Hazards
The safety information for 3-(Trifluoromethyl)adamantan-1-amine hydrochloride indicates that it may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Zukünftige Richtungen
The synthesis of 3-(Trifluoromethyl)adamantan-1-amine hydrochloride and other nitrogen-containing adamantane derivatives is a promising area of research in adamantane chemistry . These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)adamantan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N.ClH/c12-11(13,14)9-2-7-1-8(3-9)5-10(15,4-7)6-9;/h7-8H,1-6,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPBHAVTADDREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(4-Chlorophenyl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2591431.png)
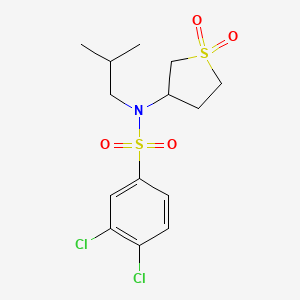

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylpropanamide](/img/structure/B2591434.png)
![1-Bromo-4-[(2-phenoxyethyl)sulfanyl]benzene](/img/structure/B2591435.png)
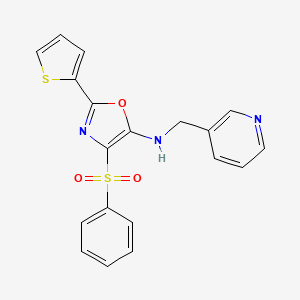

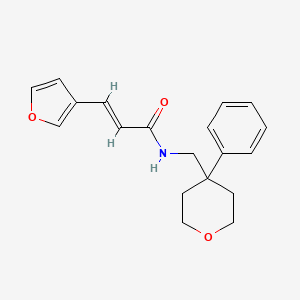


![3-Chloro-2-[[5-(4-chlorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2591444.png)
